2-Ethyl-1,3-cyclohexadiene

Thermodynamic equilibration Isomerization Computational chemistry

2-Ethyl-1,3-cyclohexadiene (CAS 40085-10-7, molecular formula C₈H₁₂, molecular weight 108.18 g/mol) is a conjugated cyclic diene featuring an ethyl substituent at the 2-position of the 1,3-cyclohexadiene ring. This structural feature imparts a distinct balance of electronic and steric properties that directly influence its reactivity profile in cycloaddition, isomerization, and electrophilic addition pathways.

Molecular Formula C8H12
Molecular Weight 108.18 g/mol
Cat. No. B15335457
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Ethyl-1,3-cyclohexadiene
Molecular FormulaC8H12
Molecular Weight108.18 g/mol
Structural Identifiers
SMILESCCC1=CCCC=C1
InChIInChI=1S/C8H12/c1-2-8-6-4-3-5-7-8/h4,6-7H,2-3,5H2,1H3
InChIKeyNOKHEHFYTNFBEL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Ethyl-1,3-cyclohexadiene: Core Chemical Identity and Procurement-Relevant Specifications


2-Ethyl-1,3-cyclohexadiene (CAS 40085-10-7, molecular formula C₈H₁₂, molecular weight 108.18 g/mol) is a conjugated cyclic diene featuring an ethyl substituent at the 2-position of the 1,3-cyclohexadiene ring [1]. This structural feature imparts a distinct balance of electronic and steric properties that directly influence its reactivity profile in cycloaddition, isomerization, and electrophilic addition pathways [2]. Its well-defined physical properties—including a boiling point of 122 °C at 20 Torr and a density of 0.830 g/cm³ at 25 °C—provide clear operational parameters for procurement and experimental design .

Why 2-Ethyl-1,3-cyclohexadiene Cannot Be Substituted with Generic Cyclohexadienes


Substituting 2-ethyl-1,3-cyclohexadiene with unsubstituted 1,3-cyclohexadiene or alternative alkyl isomers introduces uncontrolled variability in thermodynamic stability, reaction kinetics, and physical handling [1]. The specific position of the ethyl group directly alters the equilibrium distribution among isomeric ethylcyclohexadienes by 2.8 to 12.0 kJ mol⁻¹, a difference that materially impacts both synthetic yields and the feasibility of downstream transformations [2]. Furthermore, the 2-ethyl substitution pattern modulates steric accessibility at the diene termini in a manner not replicated by 1-ethyl or 5-alkyl analogs, thereby affecting both the rate and regioselectivity of cycloaddition processes [3].

Quantitative Differentiation Evidence for 2-Ethyl-1,3-cyclohexadiene Relative to Closest Comparators


Thermodynamic Stability Ranking Among Ethylcyclohexadiene Isomers

Direct head-to-head equilibration experiments in DMSO solution establish the relative thermodynamic stability of 2-ethyl-1,3-cyclohexadiene against its three closest isomeric ethylcyclohexadienes [1]. The enthalpy differences (ΔrH°) quantify how the position of the ethyl group dictates the equilibrium distribution, directly informing reaction design where thermodynamic control is desired.

Thermodynamic equilibration Isomerization Computational chemistry

Physical Property Differentiation vs. Unsubstituted 1,3-Cyclohexadiene

The introduction of an ethyl group at the 2-position produces a quantifiable shift in key physical properties relative to the parent 1,3-cyclohexadiene . These differences are critical for designing separation protocols and predicting behavior in formulations.

Physical chemistry Separation science Process chemistry

Steric Modulation of Diels–Alder Reactivity Compared to Unsubstituted and 5-Alkyl Analogs

Computational studies on 5,6-disubstituted 1,3-cyclohexadienes demonstrate that alkyl substitution at the 2-position introduces steric hindrance that is predicted to reduce [4+2] cycloaddition rates relative to unsubstituted 1,3-cyclohexadiene [1]. While direct experimental kinetic data for 2-ethyl-1,3-cyclohexadiene are not available in the primary literature, class-level inference from analogous systems indicates that the 2-ethyl group presents a steric barrier not encountered with 5-alkyl substitution, which has been shown to have minimal impact on ring inversion and reactivity [2].

Cycloaddition Reaction kinetics Steric effects

Isomerization Pathway Enthalpy Profile from NIST Thermochemical Database

The NIST Chemistry WebBook compiles three distinct isomerization equilibria involving 2-ethyl-1,3-cyclohexadiene, each characterized by a specific enthalpy of reaction (ΔrH°) [1]. These values provide a quantitative fingerprint of the compound's thermodynamic relationships with its isomeric counterparts, enabling prediction of its behavior in equilibrating systems.

Thermochemistry Reaction mechanism Equilibrium analysis

Defined Application Scenarios for 2-Ethyl-1,3-cyclohexadiene Based on Quantitative Differentiation


Mechanistic Studies of Steric Effects in [4+2] Cycloadditions

Given the class-level evidence that 2-alkyl substitution introduces steric hindrance distinct from 5-alkyl substitution, 2-ethyl-1,3-cyclohexadiene serves as a model substrate for investigating how remote steric bulk influences the rate, facial selectivity, and endo/exo preference in Diels–Alder reactions [1][2]. This makes it a valuable probe in both academic mechanistic studies and industrial catalyst development programs.

Thermodynamically Controlled Isomerization and Equilibration Studies

The well-defined enthalpy differences between 2-ethyl-1,3-cyclohexadiene and its isomers (-12.0, -2.7, and 2.8 kJ mol⁻¹) provide a quantitative basis for designing thermodynamic vs. kinetic control experiments [1][2]. This compound is therefore uniquely suited for studies on base-catalyzed isomerization, entropy-enthalpy compensation, and the prediction of equilibrium distributions in substituted cyclohexadiene systems.

Physical Property-Driven Separation Method Development

The quantifiable shifts in boiling point and density relative to the parent 1,3-cyclohexadiene enable the development of targeted separation protocols (e.g., fractional distillation, chromatographic resolution) for complex mixtures of cyclohexadiene derivatives [1]. This is directly relevant to quality control laboratories and process chemists working with isomeric mixtures of ethyl-substituted dienes.

Synthetic Intermediate for Substituted Cyclohexene Derivatives

As a 2-substituted 1,3-cyclohexadiene, this compound can undergo regioselective electrophilic addition reactions (e.g., with HBr) to yield specifically substituted cyclohexene products [1]. The ethyl group directs the incoming electrophile, enabling access to building blocks that are distinct from those obtained using 1-ethyl or unsubstituted analogs. This application is supported by both textbook examples and classroom problem sets that highlight the compound's utility in teaching regioselectivity principles.

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